molecular formula C13H21NO5 B6184320 N-[(tert-butoxy)carbonyl]-N-{[(tert-butoxy)carbonyl]oxy}prop-2-yn-1-amine CAS No. 174770-71-9

N-[(tert-butoxy)carbonyl]-N-{[(tert-butoxy)carbonyl]oxy}prop-2-yn-1-amine

Cat. No.: B6184320
CAS No.: 174770-71-9
M. Wt: 271.31 g/mol
InChI Key: MQYYYXNLMVRVTN-UHFFFAOYSA-N
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Description

N-[(tert-butoxy)carbonyl]-N-{[(tert-butoxy)carbonyl]oxy}prop-2-yn-1-amine is a Boc-protected propargylamine derivative. Its structure features two tert-butoxycarbonyl (Boc) groups: one attached to the amine nitrogen and another to the oxygen of a carbamate group. The propargyl (prop-2-yn-1-amine) backbone introduces alkyne functionality, enabling reactivity in click chemistry or metal-catalyzed coupling reactions. Boc groups are widely used to protect amines during synthesis, offering stability under basic and nucleophilic conditions but labile under acidic conditions (e.g., trifluoroacetic acid) .

This compound is synthesized via sequential Boc protection. A related method involves reacting amines with di-tert-butyldicarbonate (Boc₂O) in tetrahydrofuran (THF), as seen in the synthesis of N-methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine, where Boc₂O selectively protects the amine . The dual Boc groups in the target compound likely require controlled stoichiometry or stepwise protection to avoid over-substitution.

Properties

CAS No.

174770-71-9

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

tert-butyl [(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino] carbonate

InChI

InChI=1S/C13H21NO5/c1-8-9-14(10(15)17-12(2,3)4)19-11(16)18-13(5,6)7/h1H,9H2,2-7H3

InChI Key

MQYYYXNLMVRVTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)OC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(tert-butoxy)carbonyl]-N-{[(tert-butoxy)carbonyl]oxy}prop-2-yn-1-amine typically involves the protection of the amine group with tert-butoxycarbonyl (Boc) groups followed by the introduction of the prop-2-yn-1-amine moiety. A common synthetic route is as follows:

  • Protection of Amine Group: : Starting with prop-2-yn-1-amine, the amine group is protected using di-tert-butyl dicarbonate [(Boc)2O] in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).

  • Purification: : The resulting product is typically purified through techniques such as column chromatography or recrystallization.

The reaction conditions often include an inert atmosphere (e.g., nitrogen) and controlled temperatures to prevent side reactions and degradation of the compound.

Industrial Production Methods

On an industrial scale, the production methods remain largely similar but are scaled up to accommodate larger quantities. Automated reactors, continuous flow systems, and advanced purification methods like high-performance liquid chromatography (HPLC) ensure the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(tert-butoxy)carbonyl]-N-{[(tert-butoxy)carbonyl]oxy}prop-2-yn-1-amine can undergo a variety of chemical reactions, including:

  • Substitution Reactions: : The alkyne group can participate in nucleophilic substitutions, especially in the presence of metal catalysts.

  • Addition Reactions: : The triple bond in the alkyne can undergo addition reactions, including hydrogenation and halogenation.

  • Deprotection Reactions: : The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

  • Hydrogenation: : Uses hydrogen gas (H2) and a palladium catalyst (Pd/C) under mild pressure and temperature.

  • Halogenation: : Involves reagents such as bromine (Br2) or iodine (I2) under controlled conditions.

  • Deprotection: : Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups, typically performed at room temperature.

Major Products

  • Hydrogenation: : The product is a fully saturated amine derivative.

  • Halogenation: : Results in halogen-substituted propargylic amine derivatives.

  • Deprotection: : Yields the free amine, which can be used in further synthetic applications.

Scientific Research Applications

In Chemistry

N-[(tert-butoxy)carbonyl]-N-{[(tert-butoxy)carbonyl]oxy}prop-2-yn-1-amine is used as a building block in organic synthesis, facilitating the construction of complex molecules. Its versatility is valuable in the synthesis of heterocycles, natural products, and pharmaceuticals.

In Biology

In biological research, this compound serves as a precursor for the synthesis of bioactive molecules and enzyme inhibitors. Its protected amine group can be selectively deprotected for targeted reactions in bioconjugation and labeling studies.

In Medicine

This compound is utilized in the development of potential therapeutic agents. Its derivatives have been studied for their activity in treating various diseases, including cancer and neurodegenerative disorders.

In Industry

Industrially, this compound is important for the synthesis of specialty chemicals, polymers, and advanced materials. Its stability under various conditions makes it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of N-[(tert-butoxy)carbonyl]-N-{[(tert-butoxy)carbonyl]oxy}prop-2-yn-1-amine largely depends on its role in chemical reactions. When used as a reagent or intermediate, its alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The Boc-protected amine can be selectively deprotected to reveal a reactive amine group, which can then interact with various molecular targets.

Molecular Targets and Pathways

In biochemical applications, the deprotected amine can form covalent bonds with nucleophilic sites in proteins or other biomolecules, facilitating the study of enzyme mechanisms or the development of enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boc-Protected Amines with Different Backbones

  • N-Methyl-N-(tert-butoxycarbonyl)-3-buten-1-amine (): Structure: Allylamine (C=C) backbone with a single Boc group. Reactivity: The allyl group participates in electrophilic additions or cycloadditions but lacks the alkyne’s click chemistry utility.
  • N-Boc-2-amino-2-methyl-1-propanol (): Structure: Amino alcohol with a Boc-protected amine and hydroxyl group. Applications: Used in synthesizing KCa3.1 potassium channel inhibitors. The hydroxyl group enhances solubility in polar solvents, contrasting with the hydrophobic propargyl backbone of the target compound .

Propargylamines with Alternative Protecting Groups

  • Reactivity: The benzyl group requires hydrogenolysis for deprotection, whereas Boc removal is acid-mediated. Used in C–H silylation reactions, highlighting the alkyne’s role in transition-metal catalysis .

Other Boc-Protected Carbamates

  • tert-Butyl (R)-2-oxocyclohexylcarbamate ():

    • Structure : Cyclohexane ring with a ketone and Boc-protected amine.
    • Applications : The rigid cyclohexane backbone may influence stereoselectivity in catalysis, unlike the linear propargyl chain of the target compound .
  • N-(tert-Butyl)-N-(4-methoxybenzyl)amine ():

    • Structure : Unprotected amine with tert-butyl and methoxybenzyl groups.
    • Stability : The lack of Boc protection reduces synthetic versatility but simplifies one-step deprotection .

Table 1: Comparative Analysis of Boc-Protected Amines and Related Compounds

Compound Key Functional Groups Stability (Acid/Base) Applications
Target Compound Dual Boc, propargylamine Acid-labile Click chemistry, protected intermediates
N-Methyl-N-(Boc)-3-buten-1-amine Single Boc, allylamine Acid-labile Electrophilic additions
N-Boc-2-amino-2-methyl-1-propanol Boc, hydroxyl Acid-labile Potassium channel inhibitors
Pargyline Benzyl, propargylamine Base-stable C–H silylation
tert-Butyl (R)-2-oxocyclohexylcarbamate Boc, cyclohexane, ketone Acid-labile Stereoselective synthesis
N-(tert-Butyl)-N-(4-methoxybenzyl)amine tert-Butyl, methoxybenzyl Base-stable Unprotected amine intermediates

Key Research Findings

  • Dual Boc Protection : The target compound’s dual Boc groups enhance steric protection, reducing unwanted side reactions during multi-step syntheses. However, this increases molecular weight (MW = 356.4 g/mol) compared to single-Boc analogs (e.g., MW = 229.3 g/mol for N-methyl-N-Boc-3-buten-1-amine) .
  • Propargyl Reactivity : The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in allylamine or benzylamine analogs .

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